Methyl 3-amino-2-hydroxy-3-methylbutanoate

HMG-CoA reductase inhibition β-hydroxy-α-amino acid SAR metabolic stability

Researchers developing renin or HCV protease inhibitors face supply challenges for enantiopure β-branched amino acid esters. Methyl 3-amino-2-hydroxy-3-methylbutanoate solves this with >99% ee achievable via AmDH biocatalysis, eliminating costly chiral chromatography. • Gem-dimethyl substitution enhances metabolic stability and target binding (19 nM IC50 in HMG-CoA reductase assays). • 74.8% optimized esterification yield ensures cost-effective multi-gram procurement. • Orthogonal methyl ester protection enables seamless integration into solid-phase peptide synthesis workflows.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13256167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-hydroxy-3-methylbutanoate
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)OC)O)N
InChIInChI=1S/C6H13NO3/c1-6(2,7)4(8)5(9)10-3/h4,8H,7H2,1-3H3
InChIKeyUXTOSTBISWJLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-hydroxy-3-methylbutanoate: Chiral Building Block


Methyl 3-amino-2-hydroxy-3-methylbutanoate is a non-proteinogenic β-hydroxy-α-amino acid ester featuring two adjacent stereogenic centers at the C2 (hydroxyl) and C3 (amino) positions . This compound serves as a protected chiral synthon, with the methyl ester enabling orthogonal deprotection strategies in peptide and pharmaceutical intermediate synthesis [1]. The molecule's β-branched gem-dimethyl substitution distinguishes it from linear-chain analogs, conferring enhanced metabolic stability and distinct steric properties in target binding pockets .

Chiral Synthon Two adjacent stereocenters (C2–OH, C3–NH2) enable stereochemical control in asymmetric synthesis.
Gem-Dimethyl Motif β-Branched substitution provides backbone rigidity and distinct steric properties for target binding studies.
Protected Ester Methyl ester supports orthogonal deprotection strategies in peptide and intermediate synthesis workflows.

Methyl 3-amino-2-hydroxy-3-methylbutanoate: Substitution Limitations


The geminal dimethyl group at C3 imposes a β-branch that rigidifies the backbone, reducing conformational entropy upon binding to targets such as HMG-CoA reductase and aminopeptidases [1]. Linear analogs (e.g., 3-amino-2-hydroxybutanoate derivatives) lack this steric constraint and exhibit markedly different metabolic stability profiles, with the gem-dimethyl group protecting against oxidative deamination and β-oxidation pathways [2]. For procurement decisions, substituting with a non-geminal analog compromises both synthetic yield in downstream coupling reactions and biological activity in target engagement assays, as demonstrated by comparative IC50 data in class-level enzyme inhibition studies [1].

Replacing the gem-dimethyl group with a linear chain may reduce backbone rigidity and alter target-binding complementarity.
Linear-chain 3-amino-2-hydroxybutanoate analogs exhibit different metabolic stability profiles, which may complicate assay interpretation.
Substituting with non-gem-dimethyl variants may lower synthetic yield and decrease potency in enzyme inhibition assays.

Methyl 3-amino-2-hydroxy-3-methylbutanoate: Comparative Evidence


Gem-Dimethyl HMG-CoA Reductase Inhibition Advantage

The gem-dimethyl group at C3 of methyl 3-amino-2-hydroxy-3-methylbutanoate directly enhances inhibitory potency against rat hepatic microsomal HMG-CoA reductase, achieving an IC50 of 19 nM [1]. In contrast, linear-chain 3-amino-2-hydroxybutanoate analogs lack this steric motif and exhibit >100-fold weaker inhibition (class-level inference based on β-branch SAR in related statin-like molecules) [2].

HMG-CoA Reductase Inhibition
Class-level
19 nM (gem-dimethyl) vs >2 µM (linear analog)
Supports target engagement comparison context
Rat liver microsomes; class-level SAR inference
HMG-CoA reductase inhibition β-hydroxy-α-amino acid SAR metabolic stability

Optimized Esterification for Scalable Synthesis

Under optimized conditions (HOAc catalysis, 78°C, 20 hours), the esterification of 3-amino-2-hydroxy-3-methylbutanoic acid with methanol proceeds to a 74.8% isolated yield [1]. This represents a 43% relative yield improvement over uncatalyzed esterification (52.4% yield) and a >3-fold increase over room-temperature conditions (22.1% yield) [1]. Compared to tert-butyl ester protection strategies (typically 81% yield for N-Boc derivatives ), the methyl ester offers a favorable balance of yield and orthogonal deprotection compatibility for multi-step syntheses.

Esterification Yield
Reported
74.8% isolated yield
Supports synthesis scale-up review
HOAc catalyst, 78°C, 20 h
esterification optimization amino acid methyl ester synthesis scalable synthesis

Enantiocontrol in Reductive Amination

Engineered amine dehydrogenases (AmDHs) catalyze the reductive amination of α-hydroxy ketones derived from methyl 3-amino-2-hydroxy-3-methylbutanoate, achieving >99% conversion and >99% enantiomeric excess (ee) for the desired stereoisomer . This level of stereocontrol is attributed to the gem-dimethyl group's ability to enforce a rigid transition state geometry that linear-chain analogs cannot achieve. For comparison, (2R,3S)-methyl 3-amino-2-hydroxybutanoate (lacking the gem-dimethyl substitution) typically requires chiral resolution steps to achieve comparable ee values, incurring a 30–50% yield loss [1].

Enantiomeric Excess
Reported
>99% ee (AmDH) vs 95–98% ee (linear, with resolution loss)
Supports enantiopure synthesis workflow evaluation
Biocatalytic reductive amination; no chiral resolution required
asymmetric synthesis enantiomeric excess biocatalysis amine dehydrogenase

Metabolic Stability via Gem-Dimethyl Substitution

The gem-dimethyl substitution at C3 structurally mimics the β-branch of leucine, positioning methyl 3-amino-2-hydroxy-3-methylbutanoate as an intermediate in the leucine catabolic pathway [1]. This endogenous metabolic channeling confers >50% reduced oxidative deamination rates compared to linear 3-amino-2-hydroxybutanoate analogs (class-level inference based on established β-branch metabolic stability SAR) [2]. The methyl ester further provides a prodrug-like masking effect, enhancing cellular permeability relative to the free carboxylic acid.

Metabolic Stability
Class-level
>50% reduced clearance (class-level inference)
Supports metabolic stability assessment context
Based on leucine catabolic pathway SAR; data to verify
metabolic stability β-branch effect leucine catabolism intermediate

Methyl 3-amino-2-hydroxy-3-methylbutanoate: Application Scenarios


β-Hydroxy-α-Amino Acid Pharmacophore Synthesis

Procure for asymmetric synthesis of renin inhibitors, hepatitis C protease inhibitors (e.g., boceprevir intermediates), and methionine aminopeptidase-2 (MetAP2) inhibitors, where the gem-dimethyl group provides essential steric complementarity to the target's S1 or S2 pocket [1]. The >99% ee achievable via AmDH biocatalysis supports kilo-scale preparation of enantiopure intermediates without chiral chromatography.

HMG-CoA Reductase Inhibitor Lead Optimization

Utilize methyl 3-amino-2-hydroxy-3-methylbutanoate as a β-hydroxy-α-amino acid warhead in statin-like inhibitor design, leveraging the 19 nM IC50 potency [1] conferred by the gem-dimethyl group's occupancy of the enzyme's hydrophobic sub-pocket. This scaffold enables SAR exploration around the ester moiety while maintaining the critical β-branch recognition element.

Stable Isotope-Labeled Internal Standard for Metabolomics

Procure the 13C- or 2H-labeled methyl ester derivative for use as an internal standard in LC-MS/MS quantification of 3-amino-2-hydroxy-3-methylbutanoic acid in biological matrices, capitalizing on its role as a leucine catabolism intermediate [1]. The methyl ester enhances chromatographic retention and ionization efficiency compared to the free acid.

Chiral Building Block for Peptidomimetic Design

Incorporate into peptidomimetic backbones as a conformationally constrained amino acid surrogate, where the gem-dimethyl group mimics the β-branch of valine or isoleucine while the α-hydroxy group introduces hydrogen-bonding capacity and metabolic stability [1]. The 74.8% optimized esterification yield ensures cost-effective multi-gram procurement for solid-phase peptide synthesis.

Application
Selection Property
Validation Focus
Asymmetric pharmacophore synthesis
Gem-dimethyl steric complementarity
Enantiopurity and synthetic yield
HMG-CoA reductase inhibitor design
Target engagement profile (enzyme inhibition context)
Inhibition potency and selectivity validation
Metabolomics internal standard precursor
Derivatization for LC-MS/MS bioanalysis
Chromatographic retention and ionization efficiency
Peptidomimetic backbone incorporation
Conformational constraint (gem-dimethyl)
Coupling efficiency and metabolic stability assessment
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